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Compound of Interest

Compound Name: 1,1,1-Trimethylhydrazinium iodide

Cat. No.: B1294641 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-
trimethylhydrazinium iodide, a versatile reagent in organic synthesis. Tailored for

researchers, scientists, and professionals in drug development, this document presents key

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a

structured format, alongside detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1,1,1-
trimethylhydrazinium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Solvent

3.20 Singlet DMSO-d₆

¹³C NMR Data
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No publicly available experimental ¹³C NMR data was found for 1,1,1-trimethylhydrazinium
iodide at the time of this publication.

Infrared (IR) Spectroscopy
No publicly available experimental IR absorption data was found for 1,1,1-
trimethylhydrazinium iodide at the time of this publication. General expected absorptions are

listed in the experimental protocols section.

Mass Spectrometry (MS)
No publicly available experimental mass spectrometry data was found for 1,1,1-
trimethylhydrazinium iodide at the time of this publication. Expected fragmentation patterns

are discussed in the experimental protocols section.

Experimental Protocols
Detailed methodologies for the acquisition of the presented and expected spectroscopic data

are outlined below.

Synthesis of 1,1,1-Trimethylhydrazinium Iodide
1,1,1-Trimethylhydrazinium iodide can be synthesized by the reaction of 1,1-

dimethylhydrazine with methyl iodide.[1][2][3] This reaction typically results in a stable,

crystalline solid.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,1,1-trimethylhydrazinium iodide is dissolved in a suitable

deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used for

analysis.

¹H NMR Spectroscopy:

Acquisition: Standard proton NMR spectra are acquired.
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Referencing: Chemical shifts are referenced to the residual solvent peak. For DMSO-d₆, this

is typically around 2.50 ppm.

Expected Signals: A single peak corresponding to the nine equivalent protons of the three

methyl groups is expected. The amino protons may be observable, potentially as a broad

singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy:

Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for

each unique carbon environment.

Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at

approximately 39.52 ppm).

Expected Signals: A single signal is expected for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy
Sample Preparation: As 1,1,1-trimethylhydrazinium iodide is a solid, a suitable method for IR

analysis is the Potassium Bromide (KBr) pellet method. A small amount of the sample is

intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions:

N-H stretch: Around 3300-3100 cm⁻¹ (can be broad).

C-H stretch (from methyl groups): Around 2950-2850 cm⁻¹.

N-H bend: Around 1600 cm⁻¹.

C-H bend (from methyl groups): Around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.
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N-N stretch: This can be a weak absorption and may be difficult to assign definitively.

Mass Spectrometry (MS)
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique

for analyzing quaternary ammonium salts like 1,1,1-trimethylhydrazinium iodide.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, and introduced into the mass spectrometer.

Data Acquisition:

Mode: Positive ion mode is used to detect the cationic nature of the molecule.

Expected Ions: The primary ion observed would be the molecular cation, [C₃H₁₁N₂]⁺, with a

calculated m/z of 75.09. Depending on the instrument conditions and the presence of

adducts, other ions may be observed. Fragmentation of the molecular ion could lead to the

loss of an amino group (-NH₂) or methyl groups (-CH₃).

Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like 1,1,1-trimethylhydrazinium iodide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294641?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

